Methyl 2-[(cyclopropylcarbonyl)amino]-5-phenethyl-1,3-thiazole-4-carboxylate
Description
Methyl 2-[(cyclopropylcarbonyl)amino]-5-phenethyl-1,3-thiazole-4-carboxylate is a thiazole-derived small molecule characterized by a cyclopropylcarbonyl-substituted amino group at position 2, a phenethyl substituent at position 5, and a methyl ester at position 4 of the thiazole core.
Properties
Molecular Formula |
C17H18N2O3S |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
methyl 2-(cyclopropanecarbonylamino)-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H18N2O3S/c1-22-16(21)14-13(10-7-11-5-3-2-4-6-11)23-17(18-14)19-15(20)12-8-9-12/h2-6,12H,7-10H2,1H3,(H,18,19,20) |
InChI Key |
HOCVZVTVXHPCES-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)NC(=O)C2CC2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(cyclopropylcarbonyl)amino]-5-phenethyl-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the preparation of the thiazole ring, followed by the introduction of the cyclopropylcarbonyl and phenethyl groups. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities. Quality control measures are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(cyclopropylcarbonyl)amino]-5-phenethyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where certain groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thiazole compounds.
Scientific Research Applications
Methyl 2-[(cyclopropylcarbonyl)amino]-5-phenethyl-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-[(cyclopropylcarbonyl)amino]-5-phenethyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural features are compared below with key analogs, focusing on substituent variations, molecular properties, and inferred biological implications.
Table 1: Structural and Functional Comparison of Thiazole Derivatives
*Calculated molecular weight based on formula C₁₇H₁₉N₃O₃S. †Assumed based on "carboxylate" nomenclature in .
Key Observations:
Substituent Effects at Position 2: The cyclopropylcarbonyl amino group in the target compound likely enhances metabolic stability compared to unmodified amino groups (e.g., in ) due to reduced susceptibility to oxidative deamination . Contrastingly, the sulfonylurea group in ’s thiadiazole derivative introduces hydrogen-bonding capacity, which may improve solubility but complicate synthetic accessibility .
However, this may also reduce aqueous solubility.
Ester Position and Identity :
- Ethyl vs. methyl esters (e.g., ) influence lipophilicity (logP), with methyl esters generally being slightly more polar. The position of the ester (4 vs. 5) further alters electronic distribution across the thiazole ring.
Biological Activity
Methyl 2-[(cyclopropylcarbonyl)amino]-5-phenethyl-1,3-thiazole-4-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its mechanisms of action, efficacy against various pathogens, and its potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNOS
- Molecular Weight : 280.36 g/mol
This thiazole derivative features a cyclopropylcarbonyl group and a phenethyl moiety, which may contribute to its biological activities.
Research indicates that thiazole derivatives often exhibit their biological effects through various mechanisms:
- Antimicrobial Activity : Thiazoles have been shown to inhibit the growth of various bacterial strains by targeting essential enzymes. For example, compounds similar to this compound have demonstrated activity against Mycobacterium tuberculosis by inhibiting the β-ketoacyl synthase enzyme (mtFabH), which is critical for fatty acid biosynthesis in bacteria .
- Anticancer Potential : Thiazole derivatives are also being investigated for their anticancer properties. They may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways related to cell survival and proliferation .
Antimicrobial Activity
The compound's efficacy against Mycobacterium tuberculosis was assessed in various studies. For instance, a related thiazole derivative showed a minimum inhibitory concentration (MIC) of 0.06 µg/ml (240 nM), indicating potent activity against this pathogen .
| Compound | Target Pathogen | MIC (µg/ml) |
|---|---|---|
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis | 0.06 |
| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | mtFabH enzyme | 0.95 |
Anticancer Activity
In vitro studies have demonstrated that thiazole derivatives can inhibit the proliferation of various cancer cell lines:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | MCF7 (breast cancer) | 3.79 |
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | NCI-H460 (lung cancer) | 12.50 |
These findings suggest that this compound might possess significant anticancer properties.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted by researchers aimed at developing new anti-tubercular agents highlighted the promising activity of thiazole derivatives against M. tuberculosis. The study synthesized several derivatives and evaluated their MIC values, revealing that modifications to the thiazole ring could enhance antimicrobial potency. -
Case Study on Anticancer Properties :
Another research effort explored the cytotoxic effects of thiazole derivatives on different cancer cell lines. The results indicated that specific substitutions on the thiazole ring led to improved IC values against MCF7 and NCI-H460 cells, suggesting a structure-activity relationship that could guide future drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
